molecular formula C14H8N4 B14463601 1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- CAS No. 66217-01-4

1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl-

Cat. No.: B14463601
CAS No.: 66217-01-4
M. Wt: 232.24 g/mol
InChI Key: CEUXQLLZJVXZLP-UHFFFAOYSA-N
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Description

1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- is an organic compound with a unique structure that includes a cyclobutane ring substituted with four cyano groups and a phenyl group

Preparation Methods

The synthesis of 1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- typically involves the reaction of a cyclobutane derivative with appropriate nitrile and phenyl substituents. One common method involves the use of Grignard reagents, where a phenylmagnesium bromide reacts with a cyclobutane tetracarbonitrile precursor under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include Grignard reagents, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- can be compared with other similar compounds such as:

Properties

CAS No.

66217-01-4

Molecular Formula

C14H8N4

Molecular Weight

232.24 g/mol

IUPAC Name

3-phenylcyclobutane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C14H8N4/c15-7-13(8-16)6-12(14(13,9-17)10-18)11-4-2-1-3-5-11/h1-5,12H,6H2

InChI Key

CEUXQLLZJVXZLP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C1(C#N)C#N)(C#N)C#N)C2=CC=CC=C2

Origin of Product

United States

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